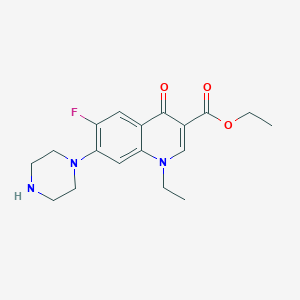

Norfloxacin Ethyl Ester

Description

Contextualization within Fluoroquinolone Derivative Research

The development of fluoroquinolone derivatives is a critical area of research driven by the need to overcome challenges such as bacterial resistance and to improve the pharmacological profiles of existing drugs. mdpi.comacs.org Norfloxacin (B1679917), with its piperazinyl and carboxyl groups, provides a versatile scaffold for structural modifications. mdpi.com Researchers synthesize derivatives like Norfloxacin Ethyl Ester to investigate how changes at the molecular level can influence antibacterial activity and pharmacokinetic properties. mdpi.comtubitak.gov.tr This line of inquiry is part of a broader effort to create new antibacterial agents with enhanced efficacy and a favorable safety profile. mdpi.comacs.org The modification of the C-3 carboxylic acid group, as seen in the creation of Norfloxacin Ethyl Ester, is a specific strategy explored to potentially increase antibacterial potency. nih.gov

Rationale for Esterification in Medicinal Chemistry Research

Esterification, the process of converting a carboxylic acid to an ester, is a common strategy in medicinal chemistry to create prodrugs. ontosight.airesearchgate.net Prodrugs are inactive or less active compounds that are converted into the active parent drug within the body. This approach is often employed to overcome limitations of the parent drug. researchgate.net

A significant challenge with norfloxacin is its poor solubility in water at physiological pH, which can impact its formulation and bioavailability. nih.govchemicalbook.comglobalresearchonline.net The solubility of norfloxacin is pH-dependent, increasing in acidic or alkaline conditions. nih.govchemicalbook.comchembk.com Esterification, to form compounds like Norfloxacin Ethyl Ester, is investigated as a method to potentially improve solubility and stability. ontosight.airesearchgate.net For instance, research into norfloxacin eye drops has explored pH adjustments and the use of hydrochloric acid to improve the drug's solubility. google.com The formation of ester linkages in various formulations has been studied to enhance drug entrapment and create more stable preparations. researchgate.net While some prodrug strategies have aimed to increase lipophilicity, others have resulted in lower aqueous solubility, highlighting the complex nature of these modifications. researchgate.netnih.gov

The esterification of norfloxacin to its ethyl ester form is hypothesized to alter its pharmacokinetic and pharmacodynamic profiles. ontosight.ai Pharmacokinetics involves the study of drug absorption, distribution, metabolism, and excretion, while pharmacodynamics focuses on the drug's effect on the body. ontosight.ai The parent drug, norfloxacin, is known to be well-absorbed orally, with a half-life of about 4 hours. ontosight.ai

Research into various norfloxacin prodrugs has shown the potential for modified pharmacokinetics. For example, N-(2-Oxopropyl)norfloxacin, a prodrug derivative, demonstrated a serum level of norfloxacin approximately three times higher than that of norfloxacin itself after oral administration in mice. nih.gov Conversely, the bioavailability of norfloxacin from an acetoxyethyl carbamate (B1207046) prodrug was found to be lower than an equivalent dose of norfloxacin in rhesus monkeys, which was attributed to the prodrug's lower aqueous solubility. nih.gov A diglyceride prodrug of norfloxacin, designed to improve oral bioavailability, showed a 53% release of norfloxacin in rat plasma after 8 hours and an improved pharmacological profile compared to the parent compound. researchgate.net These studies on different prodrugs illustrate the potential for esterification and other modifications to significantly influence how a drug is processed by and acts within a biological system. researchgate.netnih.govnih.gov

Overview of Current Research Significance and Challenges

Current research on Norfloxacin Ethyl Ester and other norfloxacin derivatives is highly significant in the ongoing battle against antibiotic resistance. ontosight.aiacs.org The primary goal is to develop novel antibacterial agents that can effectively treat infections caused by resistant strains. mdpi.com The modification of norfloxacin's structure, including through esterification, aims to enhance its antibacterial spectrum and potency. tandfonline.comtandfonline.com

A major challenge in this field is achieving the desired balance of improved properties. While a modification might enhance one aspect, such as lipophilicity, it could negatively impact another, like aqueous solubility. researchgate.netnih.gov The successful development of a derivative like Norfloxacin Ethyl Ester into a therapeutic agent requires extensive research to fully characterize its pharmacological profile, including its efficacy and potential for inducing resistance. ontosight.ai Furthermore, the synthesis and evaluation of these new compounds involve complex chemical procedures and rigorous biological testing. acs.orgmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3/c1-3-21-11-13(18(24)25-4-2)17(23)12-9-14(19)16(10-15(12)21)22-7-5-20-6-8-22/h9-11,20H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZAVCCKKJQNCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316392 | |

| Record name | Ethyl norfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74011-47-5 | |

| Record name | Ethyl norfloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74011-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl norfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Esterification of Norfloxacin (B1679917) to Norfloxacin Ethyl Ester

The synthesis of Norfloxacin Ethyl Ester, a key intermediate for Norfloxacin, is achieved through several strategic routes. These methods range from traditional multi-step processes to more streamlined one-pot procedures.

Conventional methods for synthesizing Norfloxacin Ethyl Ester typically involve a multi-step sequence. One established route begins with 3-chloro-4-fluoroaniline (B193440). This starting material undergoes a series of separate reactions: condensation with ethoxymethylenemalonic diethyl ester (EMME), followed by cyclization, ethylation, and finally, condensation with anhydrous piperazine (B1678402) to yield the target ester. ingentaconnect.comingentaconnect.com

Another described method also starts with 3-chloro-4-fluoroaniline and reacts it with ethyl ethoxymethylenmalonate. The resulting product is then cyclized by heating in diphenyl ether. Subsequent treatment with ethyl iodide in the presence of triethylamine (B128534), followed by a reaction with piperazine, produces Norfloxacin Ethyl Ester. lookchem.com These conventional routes, while effective, involve multiple distinct steps, often requiring the use of volatile organic solvents. ingentaconnect.com

The table below outlines the conditions for the one-pot synthesis in an ionic liquid. ingentaconnect.com

| Step | Reagents Added | Temperature (°C) | Duration (min) |

| 1. Condensation | 3-chloro-4-fluoroaniline, EMME | 130 | 30 |

| 2. Cyclization | - | 220 | 120 |

| 3. Ethylation | Na2CO3, C2H5Br | 75 | 150 |

| 4. Condensation | Anhydrous piperazine | 110 | 120 |

The esterification of a carboxylic acid like Norfloxacin with an alcohol such as ethanol (B145695) is fundamentally governed by the principles of acid-catalyzed esterification, often referred to as Fischer esterification. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. youtube.com This attack leads to the formation of a tetrahedral intermediate. Subsequently, a series of proton transfers occurs, which facilitates the elimination of a water molecule and the deprotonation of the carbonyl group to regenerate the catalyst and form the final ester product. youtube.com While specific mechanistic studies on Norfloxacin Ethyl Ester's formation via this direct route are not extensively detailed, this general mechanism provides the foundational understanding of the transformation. In related quinolone synthesis, TFA-mediated cyclization has been identified as a key reaction step, indicating the role of strong acids in forming the core ring structure. lookchem.comresearchgate.net

Catalysts are crucial for facilitating the esterification process and optimizing reaction yields and rates. In the context of esterification, acid catalysts like sulfuric acid or hydrochloric acid are commonly employed to protonate the carboxylic acid, thereby activating it for reaction with the alcohol. youtube.com

In the innovative one-pot synthesis of Norfloxacin Ethyl Ester, the ionic liquid [Bmim]PF6 serves as the reaction medium and can also act as a co-catalyst. ingentaconnect.com This synthesis involves carefully optimized conditions for each sequential step within the single pot, including specific temperatures ranging from 75 °C to 220 °C and reaction times from 30 to 150 minutes to ensure the successful formation of the final product. ingentaconnect.com For the synthesis of derivatives, other catalysts and reagents are employed. For instance, the Steglich-type esterification of related N-protected fluoroquinolones uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com In other related syntheses, bases like triethylamine are used to facilitate reactions, such as those involving ethyl chloroformate. nih.govacs.org

Synthesis of Novel Norfloxacin Ethyl Ester Derivatives and Analogues

Modification of the Norfloxacin structure through the synthesis of ester derivatives is a key strategy for developing new analogues. Conjugation with amino acids is a particularly explored avenue.

Novel derivatives have been created by conjugating amino acids to the Norfloxacin scaffold. The synthesis of these amino acid ester derivatives typically involves a multi-step process. nih.govacs.org First, N-substituted piperazinyl norfloxacin derivatives are reacted with ethyl chloroformate in a solvent like dichloromethane (B109758) and in the presence of a base, such as triethylamine. nih.govacs.org This reaction forms a mixed anhydride (B1165640) intermediate. This activated intermediate then readily interacts with an added amino acid ester hydrochloride to form the final amino acid ester conjugate. nih.govacs.org This synthetic strategy has been successfully employed to produce a series of N-acyl norfloxacin amino acid esters with reported final yields ranging from 49% to 72%. nih.govacs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Reported Final Yield (%) |

| N-substituted piperazinyl norfloxacin | Ethyl chloroformate | Amino acid ester hydrochloride | Dichloromethane | 49-72 nih.govacs.org |

Hydrazide Derivative Synthesis

The transformation of Norfloxacin Ethyl Ester into its corresponding hydrazide is a key step in creating a versatile precursor for a wide range of derivatives. This synthesis is typically achieved through a multi-step process.

The initial step involves the coupling of norfloxacin with an alkyl chloroacetate, such as methyl chloroacetate, to form an intermediate ester. This ester is then subjected to hydrazinolysis by treatment with hydrazine (B178648) hydrate (B1144303). nih.gov The nucleophilic attack by the hydrazine on the ester's carbonyl carbon leads to the displacement of the alcohol group and the formation of the acetohydrazide. nih.govhygeiajournal.com This process effectively converts the ester into a highly reactive hydrazide moiety, which can subsequently be reacted with various aldehydes and ketones to form hydrazone derivatives. hygeiajournal.comijrpc.com

A general reaction scheme for this synthesis is as follows:

Esterification : Norfloxacin is reacted with methyl chloroacetate.

Hydrazinolysis : The resulting ester intermediate is treated with hydrazine hydrate to yield the corresponding acetohydrazide. nih.gov

Condensation : The synthesized acetohydrazide can then be reacted with a range of substituted benzaldehydes to form the final Schiff base derivatives. nih.gov

The following table summarizes representative compounds from a synthesized series of norfloxacin-based acetohydrazides.

| Compound ID | Substituent (R) on Benzaldehyde |

| 4a | H |

| 4b | 4-CH₃ |

| 4c | 4-OH |

| 4d | 4-OCH₃ |

| 4e | 4-Cl |

| 4f | 4-NO₂ |

| 4g | 2-OH |

| 4h | 2-Cl |

| 4i | 2-NO₂ |

This table is based on the derivatives synthesized in the referenced study. nih.gov

N-Acyl, Sulfonyl, Alkyl, and Phenacyl Derivative Generation

The secondary amine on the piperazine ring of Norfloxacin Ethyl Ester is a prime site for nucleophilic substitution, allowing for the generation of a wide variety of N-substituted derivatives.

N-Acyl Derivatives: Acylation is commonly performed by reacting the norfloxacin parent compound with acylating agents like chloroacetyl chloride or ethyl chloroformate. mdpi.comnih.gov The reaction with chloroacetyl chloride produces an N-chloroacetyl intermediate, which serves as a precursor for further modifications. mdpi.com Similarly, reaction with ethyl chloroformate results in the formation of an N-methoxycarbonyl derivative. mdpi.comnih.gov Amide-based analogs can also be synthesized using various aliphatic and aromatic acyl chlorides. nih.gov

N-Sulfonyl Derivatives: The synthesis of N-sulfonyl derivatives, or sulfonamides, is achieved by reacting norfloxacin with a variety of sulfonyl chlorides. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and requires refluxing for several hours to ensure completion. nih.gov This method allows for the introduction of diverse aromatic and aliphatic sulfonyl groups to the piperazine ring. nih.gov

N-Alkyl and N-Phenacyl Derivatives: These derivatives are synthesized through nucleophilic substitution reactions where the piperazine nitrogen attacks an appropriate alkyl halide or phenacyl halide (e.g., phenacyl bromides). nih.gov This process attaches alkyl or phenacyl moieties to the N-4 position of the piperazine ring. nih.gov

The table below showcases examples of different functional groups introduced at the N-4 position of the piperazine ring.

| Derivative Type | Reagent Example | Resulting Functional Group |

| N-Acyl | Chloroacetyl chloride | -C(O)CH₂Cl |

| N-Sulfonyl | Benzenesulfonyl chloride | -S(O)₂-Ph |

| N-Alkyl | Ethyl Acrylate | -CH₂CH₂COOEt |

| N-Phenacyl | Phenacyl bromide | -CH₂C(O)-Ph |

This table is compiled from synthetic methods described in the referenced literature. nih.govnih.govnih.gov

Incorporation of Thiazole (B1198619) Nuclei

The incorporation of a thiazole ring into the norfloxacin structure, typically at the C-7 piperazine moiety, is a significant modification aimed at enhancing biological activity. A common synthetic route begins with the conversion of norfloxacin to its methyl or ethyl ester to protect the carboxylic acid. jbiochemtech.com

A subsequent N-acylation of the piperazine ring is performed using chloroacetyl chloride. The resulting chloro-acetamide derivative is then reacted with thiourea (B124793). This reaction proceeds via a nucleophilic acyl substitution, followed by an intramolecular cyclization where the sulfur from thiourea attacks the chloromethyl carbon, leading to the formation of the thiazole ring. jbiochemtech.com Another method involves the reaction of norfloxacin with thiazole diazonium chloride to create a new piperazine-substituted derivative. scispace.comresearchgate.net

Modifications with Carbazole (B46965) at C-7

A notable modification of the norfloxacin scaffold involves the substitution of the piperazine ring at the C-7 position with a carbazole moiety. The synthesis of these derivatives is a multi-step process that utilizes an ethyl ester intermediate. mdpi.com

The synthesis of a specific derivative, labeled FQB-1, starts from 3,4-difluoroaniline. Through a condensation reaction followed by an intramolecular thermocyclization, the intermediate 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ethyl is obtained. This ethyl ester is then subjected to a constant reflux and stirring system with the carbazole moiety to generate the final compound where the carbazole group is attached at the C-7 position. mdpi.com

Hybrid Compound Synthesis (e.g., Artemisinin (B1665778) Conjugates)

The synthesis of hybrid compounds, particularly those conjugating norfloxacin with molecules like artemisinin, leverages the Norfloxacin Ethyl Ester as a key intermediate. The primary step in these syntheses is the creation of piperazine ester intermediates of norfloxacin. nih.govnih.govresearchgate.net

Purification and Isolation Techniques for Synthesized Compounds

The purification and isolation of the synthesized Norfloxacin Ethyl Ester derivatives are critical for ensuring their chemical integrity and for subsequent characterization and evaluation. A combination of chromatographic and non-chromatographic techniques is employed.

Chromatographic Techniques:

Column Chromatography: This is a widely used method for purifying the synthesized compounds. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like chloroform (B151607) and ethanol or dichloromethane and methanol. ijrpc.comsemanticscholar.org This technique is effective for separating the desired product from unreacted starting materials and byproducts. scispace.com

Flash Column Purification: This is a faster variant of column chromatography and is particularly mentioned for the purification of artemisinin-norfloxacin hybrids. researchgate.netmalariaworld.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful analytical tool for assessing the purity of norfloxacin derivatives and for separating synthetic impurities. google.com

Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to check the purity of the isolated compounds. ijrpc.comnih.govscispace.com

Non-Chromatographic Techniques:

Recrystallization: This technique is frequently used to purify the final solid products. The crude product is dissolved in a suitable solvent or solvent mixture (e.g., DMF and ethanol, or ethanol alone) and allowed to crystallize, which separates the pure compound from soluble impurities. ijrpc.comnih.govnih.gov

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration and washed with appropriate solvents (e.g., cold ethanol, acetone, or water) to remove residual impurities. ijrpc.comscispace.comgoogle.com

Solvent Extraction/Partitioning: After the reaction is complete, the mixture is often partitioned between an organic solvent (like chloroform) and water to separate the product from water-soluble reagents and salts. The organic layer containing the product is then dried and concentrated. scispace.com

The purity and structure of the isolated compounds are subsequently confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. ijrpc.comnih.gov

Molecular Structure, Conformational Analysis, and Advanced Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Norfloxacin (B1679917) Ethyl Ester, providing unambiguous evidence of the esterification process. Both ¹H and ¹³C NMR spectra offer detailed information about the molecular framework.

In the ¹H NMR spectrum, the most definitive evidence for the formation of the ethyl ester is the disappearance of the highly deshielded carboxylic acid proton (–COOH) signal, which typically appears far downfield (around 15 ppm) in the parent Norfloxacin molecule. ajabs.orgptfarm.pl This is accompanied by the emergence of two new signals characteristic of an ethyl group. A quartet is typically observed around 4.11-4.20 ppm, corresponding to the methylene (B1212753) protons (–OCH₂–) of the ester, which are deshielded by the adjacent oxygen atom. mdpi.com A triplet appears further upfield, around 1.40-1.42 ppm, which is attributed to the terminal methyl protons (–CH₃) of the ethyl group. mdpi.com

The remaining signals of the core Norfloxacin structure, including the protons on the quinolone ring and the piperazine (B1678402) moiety, remain largely intact, though minor shifts may occur due to the electronic changes from the esterification. nih.gov For instance, signals for the aromatic protons H-5 and H-8, and the vinyl proton H-2, can still be identified, confirming the integrity of the quinolone core. ptfarm.pl

¹³C NMR spectroscopy provides complementary evidence. The spectrum of Norfloxacin Ethyl Ester would show two new resonances corresponding to the ethyl group carbons: one for the methylene carbon (–OCH₂–) at approximately 61 ppm and another for the methyl carbon (–CH₃) around 14 ppm. The chemical shift of the carbonyl carbon in the ester group would also be diagnostic, differentiating it from the carboxylic acid carbon of the parent compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ester -CH₃ | ~1.40 | Triplet | Confirms presence of the ethyl group. mdpi.com |

| Ester -OCH₂- | ~4.20 | Quartet | Confirms attachment to the ester oxygen. mdpi.com |

| Quinolone H-2 | ~8.70 | Singlet | Vinyl proton of the quinolone ring. ptfarm.pl |

| Quinolone H-5 | ~8.17 | Doublet | Aromatic proton adjacent to the fluorine atom. mdpi.com |

| Quinolone H-8 | ~7.21 | Doublet | Aromatic proton coupled to the fluorine atom. mdpi.com |

| Piperazine -CH₂- | ~3.40 - 3.65 | Multiplet | Protons on the piperazine ring. mdpi.com |

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in Norfloxacin Ethyl Ester and confirming the structural conversion from its carboxylic acid precursor.

The most significant change observed in the FTIR spectrum upon esterification is the disappearance of the broad absorption band associated with the O–H stretching of the carboxylic acid group, which is typically found in the 2500–3500 cm⁻¹ region of the Norfloxacin spectrum. nih.gov Concurrently, a new, strong absorption band appears, which is characteristic of the C=O stretching vibration of the ester group. mdpi.com This ester carbonyl peak is often observed at a higher frequency (around 1730 cm⁻¹) compared to the ketone carbonyl (C4=O) of the quinolone ring, which remains at approximately 1650 cm⁻¹. mdpi.comnih.gov

Furthermore, the FTIR spectrum of the ester will exhibit characteristic C–O stretching vibrations, typically as two distinct bands in the 1300–1000 cm⁻¹ region, which are absent in the parent compound's spectrum. nih.gov Raman spectroscopy provides complementary data, with a prominent peak for the C=O stretching vibration of the ester group confirming the esterification. nih.govresearchgate.net The presence of prominent peaks for the stretching vibrations of O–C–O and C=O groups in both FTIR and Raman spectra provides conclusive proof of ester formation. nih.gov

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| C=O Stretch (Ester) | FTIR | ~1730 | Primary indicator of ester formation. mdpi.com |

| C=O Stretch (Quinolone Ketone) | FTIR/Raman | ~1650 | Confirms the quinolone core is intact. nih.gov |

| C–O Stretch (Ester) | FTIR | ~1300 - 1250 and ~1100 | Confirms the C-O single bonds of the ester. nih.gov |

| C–F Stretch | FTIR/Raman | ~1100 - 1000 | Indicates the presence of the fluorine substituent. nih.gov |

| O–H Stretch (Carboxylic Acid) | FTIR | 3550 - 2500 | Absent in the ester, present in Norfloxacin. nih.gov |

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and deduce the elemental formula of Norfloxacin Ethyl Ester, thereby confirming its identity. embopress.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for unambiguous formula determination.

The molecular formula of Norfloxacin is C₁₆H₁₈FN₃O₃, with a molecular weight of approximately 319.33 g/mol . nih.gov The ethyl ester derivative, with the molecular formula C₁₈H₂₂FN₃O₃, has a calculated molecular weight of approximately 347.38 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 348. klivon.com

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule, providing further structural confirmation. The fragmentation of Norfloxacin Ethyl Ester is expected to involve characteristic losses from the ester group and the piperazine ring. Common fragmentation patterns would likely include the neutral loss of an ethoxy radical (•OC₂H₅, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) from the ester group, followed by fragmentation of the piperazine ring, which is a known fragmentation pathway for the parent Norfloxacin molecule. gre.ac.uk

| Ion | Formula | Calculated m/z | Interpretation |

|---|---|---|---|

| [M]⁺• | C₁₈H₂₂FN₃O₃ | 347.16 | Molecular Ion |

| [M+H]⁺ | C₁₈H₂₃FN₃O₃⁺ | 348.17 | Protonated Molecular Ion (commonly observed in ESI-MS). |

| [M-C₂H₅O]⁺ | C₁₆H₁₈FN₃O₂⁺ | 302.13 | Fragment from the loss of the ethoxy group. gre.ac.uk |

| [M-COOC₂H₅]⁺ | C₁₅H₁₇FN₃⁺ | 274.14 | Fragment from the loss of the entire ethyl carboxylate group. |

Elemental Analysis for Compound Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the purified compound. This quantitative technique is fundamental for verifying the empirical and molecular formula of Norfloxacin Ethyl Ester. The experimentally determined percentages must align with the theoretically calculated values for the proposed molecular formula, C₁₈H₂₂FN₃O₃. researchgate.net

This method serves as a final check for purity and formula accuracy, complementing the structural information obtained from spectroscopic methods.

| Element | Calculated Percentage (%) | Found Percentage (%) |

|---|---|---|

| Carbon (C) | 62.24 | Experimentally Determined |

| Hydrogen (H) | 6.38 | Experimentally Determined |

| Nitrogen (N) | 12.10 | Experimentally Determined |

Conformational Analysis and Stereochemical Considerations of the Ethyl Ester Moiety

The introduction of the ethyl ester group imparts additional conformational flexibility to the molecule. The stereochemistry of this moiety is crucial as it can influence the molecule's interaction with biological targets. The conformation of the ester group is primarily defined by the torsion angle around the C(O)–O bond.

For most simple esters, the s-trans (or Z) conformation, where the carbonyl group and the alkyl group are on opposite sides of the C–O single bond, is significantly more stable (by several kcal/mol) than the s-cis (or E) conformation due to reduced steric repulsion. It is therefore highly probable that the ethyl ester group of Norfloxacin Ethyl Ester predominantly adopts this planar s-trans conformation.

Further conformational freedom exists due to rotation around the O–CH₂ and CH₂–CH₃ single bonds of the ethyl group. These rotations lead to various staggered conformations. While solution-state NMR can provide averaged information, determining the precise, low-energy conformation in solution or the solid state would require more advanced techniques. Computational modeling, Nuclear Overhauser Effect (NOE) NMR experiments, or single-crystal X-ray diffraction would be necessary to fully elucidate the preferred spatial orientation of the ethyl ester group relative to the rigid quinolone ring system.

Structure Activity Relationship Sar Investigations

Impact of Esterification on the Pharmacophore and Biological Activity

The foundational structure for the biological activity of fluoroquinolones is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton, which is essential for binding to the target enzyme, DNA gyrase. nih.gov However, strategic modifications to this core can lead to significant improvements in potency. The bioisosteric replacement of the C-3 carboxylic acid group through derivatization, including esterification to form compounds like Norfloxacin (B1679917) Ethyl Ester, has been shown to be a viable strategy for increasing antibacterial potency. nih.gov

Influence of Substituents at the N-1 Position on Biological Efficacy

The substituent at the N-1 position of the quinolone ring plays a critical role in determining the antibacterial potency of the compound. msu.edu In norfloxacin, this position is occupied by an ethyl group. SAR studies have consistently shown that the properties of the N-1 substituent significantly impact the drug's efficacy. msu.edunih.gov

Research has demonstrated that both the steric bulk and the electronic and spatial properties of the N-1 substituent are crucial for antimicrobial activity. msu.edunih.gov While small alkyl groups like ethyl are effective, replacing the ethyl group with larger, more complex moieties such as a p-fluorophenyl group has resulted in analogues with excellent in vitro potency and in vivo efficacy. msu.edunih.gov The introduction of a bulky substituent at this position can also have other effects; for example, replacing the 1-ethyl group with a 1-fluorophenyl substituent has been found to alter the molecule's photophysical properties, significantly decreasing its phototoxicity. researchgate.net This highlights that modifications at the N-1 position can be used not only to enhance antibacterial efficacy but also to improve the safety profile of the drug.

| N-1 Substituent | Impact on Activity | Reference |

| Ethyl | Standard potency for norfloxacin class. | msu.edu |

| p-Fluorophenyl | Can lead to excellent in vitro potency and in vivo efficacy. | msu.edunih.gov |

| p-Hydroxyphenyl | Associated with greatest in vitro antibacterial potency in some derivatives. | nih.gov |

Effects of Modifications at the C-7 Piperazinyl Moiety

The C-7 position is the primary site where the introduction of bulky functional groups is permitted, and modifications at this site profoundly influence the antibacterial potency, spectrum of activity, and safety of fluoroquinolones. nih.gov The piperazinyl ring at this position is a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents to enhance performance and combat resistance. mdpi.com

Role of Amino Acid Conjugations in Activity Modulation

A promising strategy for enhancing the biological activity of norfloxacin involves the conjugation of amino acids to the N-4 position of the C-7 piperazinyl moiety. nih.govnih.gov This approach aims to create structural surrogates with additional binding sites that can form new interactions with target enzymes. nih.govacs.org

Studies have shown that these amino acid derivatives can exhibit increased antibacterial and antimycobacterial activity compared to the parent norfloxacin molecule. nih.govacs.org Molecular modeling supports these findings, suggesting that the conjugated amino acids can establish additional bonds with the target enzymes, DNA gyrase and topoisomerase IV. nih.govacs.orgresearchgate.net In vitro enzyme inhibition assays have confirmed that these derivatives are significant inhibitors of these essential bacterial enzymes. nih.govresearchgate.netchalmers.se The conjugation of amino acids serves to enhance bioavailability and lipophilicity, potentially leading to improved cell penetration and target engagement. nih.gov

| Derivative Type | Observation | Bacterial Strains | Reference |

| N4-piperazinyl amino acid derivatives | Increased antibacterial and antimycobacterial activity compared to norfloxacin. | General | nih.govacs.org |

| Specific amino acid conjugates | Can establish additional bonds with target enzymes (gyrase and topoisomerase IV). | S. aureus, A. baumannii | nih.govacs.org |

| Lysine-conjugated derivatives | Strongly favored DNA binding interactions in other heterocyclic systems. | Not specified | nih.gov |

Steric and Electronic Effects of Substituents on Activity

The steric, electronic, and hydrophobic properties of substituents attached to the N-4 position of the piperazinyl ring are critical determinants of biological activity. nih.govacs.org A broad range of substituents have been explored to systematically study how these structural changes affect the antibacterial profile. nih.govacs.org

Increasing the steric bulk at the C-7 position is a known strategy to combat bacterial resistance, particularly by reducing the impact of efflux pumps, which actively remove antibiotics from the bacterial cell. jbiochemtech.com For example, incorporating a bulky thiazole (B1198619) ring at this position has been shown to maintain or increase antibacterial activity. jbiochemtech.com Similarly, the introduction of an ethoxy carbonyl group can shift the activity profile, enhancing potency against Gram-positive strains like S. aureus. mdpi.com

The electronic properties of the substituent also play a crucial role. Studies have shown that the presence of certain functional groups can dramatically alter efficacy. For instance, derivatives carrying sulfur-containing moieties (phenylsulfonyl or mercaptomethyl) exhibited poor or no activity, whereas those with carboxy or methyl/hydrogen groups were more potent. acs.org This suggests that hydrophobicity and the electronic nature of the substituent are key factors in modulating the activity of norfloxacin derivatives. acs.org

| N-4 Piperazinyl Substituent | Key Effect | Reference |

| Thiazole Ring | Increases steric bulk, potentially reducing efflux pump-mediated resistance. | jbiochemtech.com |

| 2-Cyanoacetyl | Significantly enhances effectiveness against S. aureus. | mdpi.com |

| Ethoxy Carbonyl | Shifts activity towards Gram-positive strains. | mdpi.com |

| Phenylsulfonyl / Mercaptomethyl | Led to poor or no antibacterial activity in tested derivatives. | acs.org |

Structure-Based Design Principles for Targeted Biological Activity Enhancement

The collective findings from SAR investigations provide a clear set of principles for the rational design of more effective norfloxacin-based antibiotics. A primary strategy is the development of hybrid molecules or polypharmacological agents that combine the core fluoroquinolone pharmacophore with other functional moieties to engage multiple cellular targets. nih.govnih.gov

Key design principles include:

Modification of the C-7 Piperazinyl Ring: This remains the most fruitful position for modification. Introducing substituents at the N-4 position can enhance lipophilicity, which is often correlated with improved activity against Gram-positive organisms. nih.gov

Introduction of Additional Binding Moieties: Adding functional groups such as amino acids or metal-chelating pharmacophores (e.g., hydroxamic acids) can create new interaction points with DNA gyrase and topoisomerase IV or enable the inhibition of secondary targets. nih.govnih.gov This dual-action or multi-target approach is a promising strategy to overcome resistance. nih.gov

Modulation of Physicochemical Properties: Fine-tuning steric bulk and electronic properties at both the N-1 and C-7 positions is essential. Increasing bulk at C-7 can thwart efflux-based resistance jbiochemtech.com, while optimizing the electronic and spatial characteristics of the N-1 substituent can enhance intrinsic potency and improve safety profiles. msu.edunih.govresearchgate.net

By applying these principles, researchers can design novel norfloxacin derivatives with enhanced potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms, thereby addressing the ongoing challenge of multidrug-resistant infections.

Mechanistic Investigations of Antimicrobial Action

Inhibition of Bacterial Type II Topoisomerases

Fluoroquinolones function by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govnih.gov These enzymes are critical for managing DNA topology, a process vital for bacterial cell division and survival. wikipedia.orgyoutube.com The mechanism involves the formation of a stable ternary complex with the enzyme and DNA, which leads to double-strand breaks in the bacterial chromosome and ultimately results in cell death. nih.govresearchgate.net

While this is the established mechanism for norfloxacin (B1679917), specific inhibitory concentrations (e.g., IC₅₀ values) and detailed binding data for Norfloxacin Ethyl Ester are not readily found in published research. Studies on other norfloxacin derivatives, such as certain esters and conjugates, have confirmed their activity against these enzymes, suggesting a similar mode of action. jbiochemtech.comnih.gov

Specific Interactions with Bacterial DNA GyraseBacterial DNA gyrase is a primary target of fluoroquinolones, especially in Gram-negative bacteria.nih.govnih.govThis enzyme introduces negative supercoils into the DNA, a crucial step for initiating DNA replication and transcription.nih.govnih.govNorfloxacin inhibits the A subunit of DNA gyrase, effectively blocking these processes.core.ac.uknih.govThe interaction stabilizes the complex between gyrase and DNA, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to a halt in replication fork progression.researchgate.net

Although molecular docking studies have been performed on norfloxacin methyl ester derivatives, showing interactions with the DNA gyrase active site, specific experimental binding studies or enzymatic assays for Norfloxacin Ethyl Ester are not documented in the available literature. jbiochemtech.com

Specific Interactions with Bacterial Topoisomerase IVIn many Gram-positive bacteria, topoisomerase IV is the main target of fluoroquinolones.nih.govnih.govThis enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication.nih.govBy inhibiting topoisomerase IV, norfloxacin prevents proper chromosome segregation, thereby blocking cell division.nih.govpatsnap.com

As with DNA gyrase, there is a lack of specific research detailing the interaction between Norfloxacin Ethyl Ester and bacterial topoisomerase IV. However, studies on other novel norfloxacin analogues have demonstrated potent inhibition of this enzyme. nih.govacs.org

Bacterial Cellular Pathway Perturbations

The inhibition of topoisomerases by fluoroquinolones triggers a cascade of downstream effects that disrupt various cellular pathways.

Exploration of Polypharmacological Mechanisms

Polypharmacology, an emerging strategy in antibacterial drug design, involves creating single chemical entities that can interact with multiple bacterial targets. nih.gov This approach is promising for reducing the likelihood of resistance development compared to traditional single-target antibiotics. nih.govacs.org The versatile chemical structure of fluoroquinolones like norfloxacin makes them ideal candidates for modification to achieve polypharmacological effects. nih.gov By incorporating additional pharmacophores, derivatives can be designed to inhibit not only their primary targets, DNA gyrase and topoisomerase IV, but also other essential bacterial pathways. nih.govpatsnap.com

The core quinolone ring structure, inherent to norfloxacin and its ethyl ester derivative, possesses metal-chelating capabilities. mdpi.comresearchgate.net The oxygen atoms of the carbonyl group and the carboxyl group (or its ester derivative) can act as Lewis bases, forming stable complexes with various metal ions. researchgate.net This interaction can have significant biological implications, as it may interfere with the function of essential bacterial metalloenzymes, thereby contributing to the compound's antimicrobial effect.

Research on norfloxacin has demonstrated its ability to form complexes with a range of metal ions, a property that is intentionally enhanced in certain derivatives, such as those containing hydroxamic acid, to create dual-action compounds. nih.govresearchgate.net The interaction is pH-dependent and can involve both chelation and ion exchange mechanisms. mdpi.com While the esterification of the carboxylic group in Norfloxacin Ethyl Ester may alter the specifics of this interaction compared to the parent drug, the fundamental chelating potential of the quinolone scaffold remains.

Table 1: Interaction of Norfloxacin with Various Metal Ions

| Metal Ion | Interaction Type | Observed Effect | Reference |

|---|---|---|---|

| Lanthanum(III) (La³⁺) | Chelation Complex | Forms a [La(nor)₃]·3H₂O complex where norfloxacin acts as a deprotonated bidentate ligand. | researchgate.net |

| Cerium(III) (Ce³⁺) | Chelation Complex | Forms a [Ce(nor)₃]·2H₂O complex with hexadentate geometry. | researchgate.net |

| Zirconyl (ZrO²⁺) | Chelation Complex | Norfloxacin acts as a deprotonated bidentate ligand, binding through a carboxylic oxygen and the ring carbonyl oxygen. | researchgate.net |

| Uranyl (UO₂²⁺) | Chelation Complex | Norfloxacin acts as a deprotonated bidentate ligand, forming a six-membered ring with the metal ion. | researchgate.net |

| Iron (Fe²⁺), Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺) | Chelation/Ion Exchange | Influences the course and selectivity of norfloxacin's oxidative degradation. | mdpi.comresearchgate.net |

Modifying the norfloxacin molecule to increase its hydrophobicity can enable interactions with ancillary bacterial targets beyond its primary DNA-related enzymes. The conversion of the carboxylic acid in norfloxacin to an ethyl ester increases the molecule's lipophilicity, which could facilitate its passage through bacterial membranes and its interaction with hydrophobic pockets in various enzymes. nih.gov

One such ancillary target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme involved in the biosynthesis of lipid A. nih.govnih.gov Lipid A is an essential component of the outer membrane of Gram-negative bacteria, and its inhibition is lethal to the pathogen. nih.govnih.gov Known inhibitors of LpxC often possess a metal-chelating headgroup and a lipophilic tail that occupies a hydrophobic tunnel in the enzyme. nih.gov The design of norfloxacin derivatives has incorporated these features to create hybrid molecules that retain activity against gyrase and topoisomerase IV while also targeting LpxC. nih.gov The increased hydrophobicity of Norfloxacin Ethyl Ester could theoretically enhance its affinity for such ancillary targets.

Another potential target, NagA (N-acetylglucosamine-6-phosphate deacetylase), is also being explored in the context of developing polypharmacological fluoroquinolones. nih.gov

Mechanisms of Action against Fluoroquinolone-Resistant Bacterial Strains

Fluoroquinolone resistance in bacteria typically arises from two primary mechanisms: mutations in the genes encoding the target enzymes (DNA gyrase and topoisomerase IV) or reduced intracellular drug accumulation due to overexpression of efflux pumps. nih.gov Norfloxacin derivatives, including esters, are being investigated for their ability to circumvent these resistance mechanisms.

The development of polypharmacological agents is a key strategy to combat target-based resistance. nih.gov A derivative that effectively inhibits a secondary, essential target like LpxC could remain active against strains where mutations in DNA gyrase or topoisomerase IV confer resistance to traditional fluoroquinolones. nih.gov

Efflux pumps, such as NorA in Staphylococcus aureus, are membrane proteins that actively expel antibiotics from the cell, preventing them from reaching their intracellular targets. researchgate.netnih.govfums.ac.ir Overexpression of these pumps is a common mechanism of resistance to fluoroquinolones. nih.govfums.ac.ir One promising approach to overcoming this resistance is the use of efflux pump inhibitors (EPIs) in combination with the antibiotic. Certain natural and synthetic compounds have been shown to inhibit NorA and other pumps, thereby restoring the susceptibility of resistant strains to norfloxacin. researchgate.netoup.commdpi.com For example, studies have shown that the minimum inhibitory concentration (MIC) of norfloxacin against resistant strains can be significantly reduced in the presence of an EPI. mdpi.comnih.gov The altered physicochemical properties of Norfloxacin Ethyl Ester, such as its increased lipophilicity, may influence its interaction with efflux pumps, potentially making it a poorer substrate for expulsion compared to its parent compound.

Table 2: Potentiation of Norfloxacin Activity Against Resistant S. aureus Strains

| Strain | Compound/Agent | Effect on Norfloxacin Activity | Reference |

|---|---|---|---|

| MRSA (Clinical Isolates) | Usnic Acid | Synergistic interaction; reduced the MIC of norfloxacin by 4-fold. | mdpi.com |

| S. aureus SA-1199B (NorA overexpressing) | 2,6-dimethyl-4-phenyl-pyridine-3,5-dicarboxylic acid diethyl ester | Augments norfloxacin activity. | oup.com |

| S. aureus SA-1199B (NorA overexpressing) | Epicatechin gallate / Epigallocatechin gallate | Reduced the MIC of norfloxacin 4-fold at a concentration of 20 mg/L. | oup.com |

| S. aureus SA 358 | Hexane extract of Cordia verbenaceae DC | Enhanced the inhibition zone of norfloxacin by 50% at a sub-inhibitory concentration. | nih.gov |

| Quinolone-Resistant E. coli | Sub-MIC of Norfloxacin | Reduced bacterial adherence, a key virulence factor. | nih.gov |

Computational and in Silico Modeling Studies

Molecular Docking Simulations with Enzymatic Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Norfloxacin (B1679917) Ethyl Ester, docking simulations are crucial for understanding its interaction with key bacterial enzymes, which are the primary targets of fluoroquinolone antibiotics.

Prediction of Binding Modes and Affinities to Bacterial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is a primary target for fluoroquinolones in many Gram-negative bacteria. This enzyme introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Fluoroquinolones inhibit DNA gyrase by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks and cell death. researchgate.netnih.gov

Molecular docking studies of norfloxacin and its derivatives have elucidated the key interactions within the active site of DNA gyrase. The core pharmacophore, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton, is essential for this binding. nih.gov The binding is typically mediated through a water-metal ion bridge, where a non-catalytic Mg2+ ion coordinates with the keto-acid group of the quinolone and forms hydrogen bonds with conserved serine and aspartic acid residues in the GyrA subunit of the enzyme. nih.govresearchgate.net Furthermore, π-π stacking interactions between the planar quinolone ring system and DNA bases at the cleavage site contribute to the stability of the complex. nih.gov

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Norfloxacin | Parent Compound | -8.5 | H-bonds with Ser, Asp; Mg2+ chelation |

| Norfloxacin Methyl Ester | Methyl ester at C-3 | -7.9 | H-bonds with Ser, Glu |

| N4-Substituted Norfloxacin Derivative 1 | Modification at piperazinyl N4 | -9.2 | Additional hydrophobic interactions |

| N4-Substituted Norfloxacin Derivative 2 | Modification at piperazinyl N4 | -8.8 | Additional H-bond interactions |

Prediction of Binding Modes and Affinities to Bacterial Topoisomerase IV

Topoisomerase IV is another type II topoisomerase and is the primary target for many fluoroquinolones in Gram-positive bacteria. youtube.com Its main function is to decatenate replicated daughter chromosomes, allowing for their segregation into daughter cells. Similar to DNA gyrase, fluoroquinolones inhibit topoisomerase IV by stabilizing the enzyme-DNA cleavage complex. nih.gov

The binding site of topoisomerase IV shares significant homology with that of DNA gyrase, and the fundamental binding mechanism of fluoroquinolones is conserved. nih.gov Docking studies with norfloxacin derivatives have shown that the interactions within the ParC subunit of topoisomerase IV are analogous to those with the GyrA subunit of DNA gyrase, involving a water-metal ion bridge and π-π stacking. acs.org

In the case of Norfloxacin Ethyl Ester, the modification at the C-3 position is expected to have a similar impact on its binding to topoisomerase IV as it does on its binding to DNA gyrase. The absence of the free carboxylic acid would necessitate an alternative binding orientation to achieve stability within the active site. The potency of Norfloxacin Ethyl Ester against Gram-positive bacteria would therefore be contingent on its ability to effectively engage with the amino acid residues and DNA bases in the topoisomerase IV cleavage complex. Studies on various N4-substituted piperazinyl norfloxacin derivatives have demonstrated that modifications can enhance activity against Gram-positive organisms by improving interactions with topoisomerase IV. nih.gov

| Compound | Modification | IC50 (µM) |

|---|---|---|

| Norfloxacin | Parent Compound | 5.5 |

| Norfloxacin Derivative A | N4-piperazinyl cyano derivative | 3.8 |

| Norfloxacin Derivative B | N-methoxycarbonyl derivative | 4.1 |

| Norfloxacin Derivative C | Benzothiazole derivative | 5.2 |

Analysis of Interactions with Human Topoisomerase IIα for Selectivity Research

A critical aspect of antibiotic development is ensuring selectivity for bacterial targets over their human counterparts to minimize toxicity. The human equivalent of bacterial type II topoisomerases is topoisomerase II, with two isoforms, α and β. While fluoroquinolones can interact with human topoisomerase II, their affinity is generally much lower than for the bacterial enzymes. nih.govacs.org This selectivity is a key factor in their clinical utility.

The structural differences between the bacterial and human enzymes are the basis for this selectivity. Molecular docking studies have been employed to investigate the interactions of fluoroquinolones, including norfloxacin, with human topoisomerase IIα. nih.govresearchgate.net These studies suggest that while some interactions are possible, the binding is less favorable compared to the bacterial targets. The subtle differences in the amino acid composition and conformation of the active site in human topoisomerase IIα are thought to be responsible for this reduced affinity. acs.org

For Norfloxacin Ethyl Ester, it is crucial to perform comparative docking studies with both bacterial and human topoisomerases. While direct experimental or computational data for Norfloxacin Ethyl Ester's interaction with human topoisomerase IIα is limited, the general trend observed for other fluoroquinolones suggests that it would likely exhibit a significantly lower affinity for the human enzyme. nih.gov This is a critical area of investigation to ensure a favorable safety profile for any new fluoroquinolone candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

Several QSAR studies have been conducted on fluoroquinolone derivatives to understand the structural requirements for antibacterial activity. nih.govnih.govnih.gov These studies typically involve calculating a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties. Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC).

For a series of norfloxacin derivatives, QSAR studies have highlighted the importance of factors such as polarity, lipophilicity, and electron density around specific regions of the molecule. nih.gov For instance, polarity has been shown to be a major contributing factor to the potency against Staphylococcus aureus, while electron density around the N4-acetamide group is a key determinant of activity against Bacillus subtilis. nih.gov

While a specific QSAR model for Norfloxacin Ethyl Ester and its analogs has not been extensively reported, the principles from existing fluoroquinolone QSAR models can be applied. The introduction of the ethyl ester group will significantly alter several molecular descriptors, most notably lipophilicity (logP) and electronic properties. The increased lipophilicity could potentially enhance cell membrane penetration, a factor that often correlates with improved antibacterial activity. A robust QSAR model would be invaluable for predicting the optimal chain length and substitution pattern of the ester group to maximize antibacterial potency.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

The pharmacophore for the fluoroquinolone class of antibiotics is well-established and generally includes features such as hydrogen bond acceptors, a hydrophobic aromatic ring system, and sometimes a hydrogen bond donor. nih.govresearchgate.net These features correspond to the key interactions observed in the active sites of DNA gyrase and topoisomerase IV.

Ligand-based drug design approaches can utilize such a pharmacophore model as a 3D query to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. nih.govpusan.ac.kr This approach is particularly useful when the 3D structure of the target protein is unknown or when designing derivatives of a known active compound.

Norfloxacin Ethyl Ester fits the general pharmacophore of fluoroquinolones, retaining the essential aromatic core and hydrogen bond acceptors. The ethyl ester group would primarily influence the hydrophobic features of the molecule. By generating a pharmacophore model based on a series of active norfloxacin derivatives, researchers can guide the synthesis of novel esters with modified properties. For example, the model could suggest the optimal size and shape of the hydrophobic group at the C-3 position to enhance interactions with a specific hydrophobic pocket in the enzyme's active site. This iterative process of design, synthesis, and testing, guided by pharmacophore modeling, can significantly accelerate the discovery of more potent and selective Norfloxacin Ethyl Ester analogs.

Preclinical in Vitro Biological Evaluations

Antimicrobial Efficacy Testing Against Diverse Bacterial Strains

The antimicrobial potential of Norfloxacin (B1679917) Ethyl Ester has been evaluated against various Gram-negative and Gram-positive bacteria. The standard measure for antimicrobial activity, the Minimum Inhibitory Concentration (MIC), was determined to quantify the lowest concentration of the compound required to inhibit visible bacterial growth.

In vitro studies of Norfloxacin Ethyl Ester demonstrated varied activity against the tested Gram-negative pathogens. The compound showed moderate activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com However, its efficacy against Escherichia coli was found to be less potent when compared to the parent drug, Norfloxacin. mdpi.com

Detailed MIC values for Norfloxacin Ethyl Ester against specific Gram-negative strains are presented below. Data for Shigella dysenteriae and Salmonella typhi were not available in the reviewed scientific literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Norfloxacin Ethyl Ester Against Gram-Negative Bacteria

| Bacterial Strain | ATCC Strain No. | MIC (µM) mdpi.com |

|---|---|---|

| Escherichia coli | ATCC 25922 | >5.76 |

| Pseudomonas aeruginosa | ATCC 27853 | 4.58 |

Gram-Positive Bacterial Panels (Staphylococcus aureus,Bacillus subtilis,Enterococcus faecalis,Vibrio cholerae)

Norfloxacin Ethyl Ester exhibited notable activity against the Gram-positive bacterium Staphylococcus aureus. mdpi.com Specific MIC data for Bacillus subtilis, Enterococcus faecalis, and Vibrio cholerae were not detailed in the examined studies.

Table 2: Minimum Inhibitory Concentration (MIC) of Norfloxacin Ethyl Ester Against Gram-Positive Bacteria

| Bacterial Strain | ATCC Strain No. | MIC (µM) mdpi.com |

|---|

Mycobacterial Strain Evaluations (Mycobacterium tuberculosis)

The efficacy of Norfloxacin Ethyl Ester was assessed against a significant fluoroquinolone-resistant clinical isolate, Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated more potent activity against this resistant strain than the parent compound, Norfloxacin. mdpi.com The MIC value for Norfloxacin Ethyl Ester against MRSA was 0.80 µM, compared to 1.96 µM for Norfloxacin, indicating its potential to combat certain drug-resistant pathogens. mdpi.com

Enzyme Inhibition Assays (Cell-Free Systems)

The mechanism of action for fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.

In cell-free enzyme inhibition assays, Norfloxacin Ethyl Ester was evaluated for its ability to inhibit S. aureus DNA gyrase. The compound demonstrated significant inhibitory potential against this essential enzyme. mdpi.com The half-maximal inhibitory concentration (IC50) value provides a measure of a drug's potency in inhibiting a specific biological or biochemical function.

Table 3: DNA Gyrase Inhibition by Norfloxacin Ethyl Ester

| Target Enzyme | IC50 (µM) mdpi.com |

|---|

Topoisomerase IV Inhibition Potential

Norfloxacin and its derivatives, including ester forms, exert their antibacterial effects by targeting essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV. rsc.orgpatsnap.comnih.govselleckchem.comnih.gov Topoisomerase IV plays a critical role in the segregation of newly replicated DNA strands during bacterial cell division. patsnap.comnih.gov Research into the mechanism of action reveals that norfloxacin does not simply inhibit the enzyme's catalytic activity. Instead, it converts topoisomerase IV into a poisonous adduct on the bacterial DNA. researchgate.netnih.gov

This interaction stabilizes the complex formed between the enzyme and the cleaved DNA, which prevents the re-ligation of the DNA strands. patsnap.com The accumulation of these double-strand breaks in the bacterial chromosome leads to a cascade of events, including the induction of the SOS pathway for DNA repair and, ultimately, cell death. researchgate.netnih.gov This mode of action, characterized by the transformation of the enzyme into a cellular toxin, is a hallmark of quinolone antibacterials. researchgate.netnih.gov Studies on various norfloxacin derivatives confirm that the inhibition of topoisomerase IV is a key component of their antibacterial activity, with structural modifications often aimed at enhancing this effect. nih.govnih.gov

Urease Enzyme Inhibition Studies

The modification of norfloxacin into its ester derivatives has been investigated as a strategy to enhance its inhibitory potential against various enzymes, including urease. tandfonline.comnih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor in several bacterial infections. tandfonline.comnih.gov In a study evaluating a series of norfloxacin derivatives, esterification was performed specifically to augment the compound's urease enzyme inhibition capabilities. tandfonline.comnih.gov

The research demonstrated that several of the synthesized ester derivatives exhibited significant urease inhibitory activity. One particular derivative showed potent inhibition with a half-maximal inhibitory concentration (IC₅₀) value of 1.14 ± 0.11 μM. tandfonline.comnih.gov These findings suggest that the esterification of norfloxacin is a viable approach for developing compounds that can serve as leads for therapeutic agents targeting urease-dependent pathological conditions. tandfonline.comnih.gov

Urease Inhibition by Norfloxacin Ester Derivative

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Norfloxacin Ester Derivative (3e) | Urease | 1.14 ± 0.11 |

Bacterial Cytological Profiling (BCP) and Phenotypic Analysis

Bacterial Cytological Profiling (BCP) is a powerful imaging-based technique used to rapidly determine the mechanism of action (MOA) of antibacterial compounds. nih.govnih.govresearchgate.net The method is based on the principle that inhibitors targeting specific cellular pathways—such as DNA synthesis, protein synthesis, or cell wall synthesis—induce distinct and reproducible changes in bacterial morphology. nih.govresearchgate.net By staining cells with fluorescent dyes that illuminate the cell membrane and DNA, researchers can generate a unique "cytological profile" for a given compound. researchgate.net

For a quinolone like norfloxacin, which inhibits DNA gyrase and topoisomerase IV, the resulting BCP profile is characteristic of DNA synthesis inhibition. rsc.orgresearchgate.netnih.gov This profile typically includes evidence of DNA damage, chromosomal distress, and the induction of the bacterial SOS response, which is a global response to DNA damage. researchgate.netnih.gov While specific BCP studies on Norfloxacin Ethyl Ester are not detailed, its action as a prodrug or derivative of norfloxacin means it is expected to produce a similar cytological profile upon its activation to the parent compound, thereby confirming its MOA as a DNA synthesis inhibitor. rsc.orgnih.gov

Evaluation of Specific Biological Activities Beyond Antimicrobial Effects

Antiplasmodial Activity Assessments

The development of hybrid molecules that combine the structural features of known drugs is a promising strategy in medicinal chemistry. Norfloxacin ester intermediates have been utilized in the synthesis of novel hybrids with the antimalarial drug artemisinin (B1665778) to evaluate their potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. malariaworld.orgresearchgate.netnih.govnih.gov

In these studies, various norfloxacin-artesunate hybrids were synthesized and screened for their antiplasmodial activity against chloroquine-resistant strains of P. falciparum. malariaworld.orgnih.govnih.gov The results were highly encouraging, with several hybrid compounds demonstrating potent activity. Notably, two compounds from a series bearing an artesunate (B1665782) moiety linked to norfloxacin exhibited IC₅₀ values of 1.5 nM and 1.9 nM against the FcB1 strain. malariaworld.orgnih.govnih.gov The combination of the two pharmacophores into a single molecular entity was shown to substantially enhance both the activity and the selectivity of the compounds compared to the administration of the individual, unconjugated drugs. malariaworld.orgnih.gov

Antiplasmodial Activity of Norfloxacin-Artesunate Hybrids

| Compound | Target Organism | IC₅₀ (nM) |

|---|---|---|

| Hybrid 23 | P. falciparum (FcB1 strain) | 1.5 |

| Hybrid 24 | P. falciparum (FcB1 strain) | 1.9 |

Cytotoxicity Studies in Cancer Cell Lines (e.g., Lewis Lung Carcinoma)

The potential of fluoroquinolone derivatives as anticancer agents has been an area of active research. nih.govnih.govresearchgate.net Studies have explored the cytotoxic and anti-proliferative effects of novel norfloxacin derivatives against various cancer cell lines, including Lewis Lung Carcinoma (LLC). nih.gov The LLC cell line is a well-established model derived from a lung tumor in a C57BL/6 mouse.

In one such study, a specifically designed norfloxacin derivative, FQB-1, was evaluated for its in vitro effects on LLC cells. nih.gov The compound was tested across a range of concentrations, and significant cytotoxic and anti-proliferative effects were observed at concentrations between 50.0 and 150.0 µg/mL after 24 hours of treatment. nih.gov Further analysis of tumor tissue from in vivo models treated with the compound revealed a decrease in the mitotic index and an increase in necrotic areas, indicating a compromise in tumor viability. nih.gov These findings highlight that specific structural modifications to the norfloxacin scaffold can impart potent cytotoxic activity against lung cancer cells. nih.gov

Cytotoxicity of Norfloxacin Derivative FQB-1 in Lewis Lung Carcinoma Cells

| Compound | Cell Line | Effective Concentration (24h) | Observed Effects |

|---|---|---|---|

| FQB-1 | Lewis Lung Carcinoma (LLC) | 50.0 - 150.0 µg/mL | Significant cytotoxicity and anti-proliferation |

Controlled Release and Activation Studies of Prodrugs in vitro

In vitro studies are crucial for characterizing the release and activation of these prodrugs. Such studies often use biological media like human or rat whole blood, or liver and brain homogenates, to simulate in vivo conditions. nih.gov The hydrolysis of the ester bond is frequently mediated by carboxylesterase enzymes, which are abundant in the liver and intestines. scirp.org By monitoring the disappearance of the prodrug and the appearance of the active parent drug over time, researchers can determine the rate of hydrolysis and the prodrug's half-life. nih.gov This allows for the design of compounds with a controlled release profile, potentially leading to prolonged therapeutic effects and a reduced dosing frequency. scirp.org

Preclinical in Vivo Studies Non Clinical Animal Models

Efficacy Evaluation in Animal Disease Models (e.g., Anti-tumor Efficacy in Syngeneic Lung Carcinoma Models)

No in vivo studies evaluating the anti-tumor efficacy of Norfloxacin (B1679917) Ethyl Ester in syngeneic lung carcinoma models or any other animal disease models were identified in the search of available literature. Research into the potential anti-cancer applications of this specific ester derivative has not been published in the sources reviewed.

Pharmacokinetic Investigations of Norfloxacin Ethyl Ester and its Parent Compound in Animal Models

There are no specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of Norfloxacin Ethyl Ester in animal models available in the reviewed literature. While extensive pharmacokinetic data exists for the parent compound, norfloxacin, corresponding in vivo investigations for its ethyl ester derivative have not been reported. Therefore, a data table comparing the pharmacokinetic parameters of Norfloxacin Ethyl Ester and norfloxacin cannot be generated.

Mechanistic Research in Animal Models (e.g., Anti-inflammatory Effects in Specific Rat Models)

No mechanistic in vivo studies investigating the potential anti-inflammatory effects of Norfloxacin Ethyl Ester in specific rat models were found in the reviewed scientific literature. Research detailing the mechanism of action of this compound in animal models of inflammation has not been published.

In-depth Analysis of Norfloxacin Ethyl Ester in Advanced Drug Delivery Systems

Advanced Research on Novel Drug Delivery Systems and Prodrug Strategies

The development of advanced drug delivery systems for existing therapeutic agents is a critical area of pharmaceutical research, aiming to enhance efficacy, improve bioavailability, and reduce side effects. Norfloxacin (B1679917), a broad-spectrum fluoroquinolone antibiotic, has been the subject of numerous studies exploring such advancements. However, the specific investigation of its ethyl ester derivative in these contexts is significantly less documented.

Macromolecular prodrugs are designed to improve the pharmacokinetic properties of a parent drug by covalently linking it to a larger molecule, such as a polymer. This strategy can lead to prolonged circulation time, targeted delivery, and controlled release.

Research on Norfloxacin has demonstrated the feasibility of creating macromolecular prodrugs. For instance, Norfloxacin has been conjugated to dextran, a biocompatible polysaccharide, to create targeted delivery systems. nih.govresearchgate.net Another approach involved the synthesis of polyester-based prodrugs of Norfloxacin, which are designed to be biodegradable. nih.gov These studies lay a conceptual groundwork for how Norfloxacin Ethyl Ester could potentially be utilized in similar macromolecular constructs.

However, specific studies detailing the design and synthesis of macromolecular prodrugs of Norfloxacin Ethyl Ester are not prevalent in the reviewed literature. The synthesis of such a prodrug would likely involve the reaction of Norfloxacin Ethyl Ester with a suitable macromolecular carrier, but the reaction kinetics, stability of the resulting conjugate, and subsequent release of the active compound would require dedicated investigation.

A study on the synthesis of N-Mannich based prodrugs of Norfloxacin has been reported, which involved multi-step chemical reactions to create lipid-based derivatives. nih.gov While this demonstrates the chemical tractability of modifying the Norfloxacin structure, it does not specifically address the ethyl ester derivative in the context of macromolecular prodrugs.

Polymeric and nanoparticle-based systems offer versatile platforms for drug delivery, enabling controlled release, protection of the drug from degradation, and targeted delivery to specific tissues or cells.

Various nano-carrier systems have been developed for Norfloxacin, including:

Lipid-Polymer Hybrid Nanoparticles (LPHNs): These systems have been shown to encapsulate Norfloxacin, offering the potential for improved oral bioavailability. nih.gov The formulation of these LPHNs involved the use of polymers like Eudragit RS100 and ethyl cellulose. nih.gov

Polymeric Micelles: Mixed micelles composed of Pluronic F127 and Cremophor EL have been investigated as nanocarriers for Norfloxacin, demonstrating the potential for controlled drug release. nih.gov

Magnetic Hydrogel Nanocomposites: Norfloxacin has been loaded onto magnetic hydrogel nanocomposites for targeted drug delivery, with potential applications in cancer therapy. nih.govresearchgate.netrsc.org

Poly(lactic acid) (PLA) Microspheres and Electrospun Fibers: Dual drug delivery systems incorporating Norfloxacin have been developed using PLA, a biodegradable polymer. mtak.hu

While these studies provide a strong indication of the types of delivery systems that could be adapted for Norfloxacin Ethyl Ester, direct research on its encapsulation and release from such systems is lacking. The physicochemical properties of Norfloxacin Ethyl Ester, such as its solubility and partitioning behavior, would significantly influence its interaction with different polymers and lipids, necessitating specific formulation and characterization studies.

Understanding the mechanisms and kinetics of drug release is fundamental to the design of effective controlled delivery systems. For Norfloxacin, various release profiles have been observed depending on the delivery platform.

In hydrophilic matrix tablets, the release of Norfloxacin is often controlled by a combination of drug diffusion and polymer relaxation or erosion. nih.gov The molecular weight and concentration of the polymer used in the matrix have been shown to be critical factors in determining the release kinetics. nih.gov

For nanoparticle-based systems, such as LPHNs, Norfloxacin has demonstrated a sustained drug release profile over several hours. nih.gov The release kinetics from such systems are typically evaluated using mathematical models to understand the underlying transport mechanisms. nih.gov Similarly, polymeric microparticles have been shown to release Norfloxacin in a sustained, biphasic manner. mdpi.com

The release kinetics of Norfloxacin Ethyl Ester from any potential delivery system would need to be experimentally determined. Factors such as the ester linkage's susceptibility to hydrolysis under physiological conditions would be a critical determinant of the release profile, in addition to the diffusion and erosion mechanisms of the carrier system itself.

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic toxicity. For Norfloxacin, targeted delivery has been explored primarily in the context of antibacterial and anticancer applications.